molecular formula C14H15NO3 B11869174 1-Pivaloyl-1H-indole-3-carboxylic acid

1-Pivaloyl-1H-indole-3-carboxylic acid

Katalognummer: B11869174
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: XYTQUSCLBWFSLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pivaloyl-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. This compound is characterized by the presence of a pivaloyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the 3-position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Vorbereitungsmethoden

The synthesis of 1-Pivaloyl-1H-indole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with indole, which is commercially available or can be synthesized through various methods.

    Pivaloylation: The indole is reacted with pivaloyl chloride in the presence of a base such as pyridine to introduce the pivaloyl group at the nitrogen atom.

    Carboxylation: The resulting pivaloyl-indole is then subjected to carboxylation at the 3-position using a carboxylating agent such as carbon dioxide in the presence of a strong base like sodium hydride.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Analyse Chemischer Reaktionen

1-Pivaloyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.

Wissenschaftliche Forschungsanwendungen

1-Pivaloyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Pivaloyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-Pivaloyl-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.

    1H-Indole-3-carboxylic acid: A precursor for the synthesis of more complex indole compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Eigenschaften

Molekularformel

C14H15NO3

Molekulargewicht

245.27 g/mol

IUPAC-Name

1-(2,2-dimethylpropanoyl)indole-3-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-14(2,3)13(18)15-8-10(12(16)17)9-6-4-5-7-11(9)15/h4-8H,1-3H3,(H,16,17)

InChI-Schlüssel

XYTQUSCLBWFSLF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)N1C=C(C2=CC=CC=C21)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.